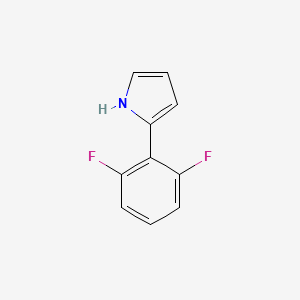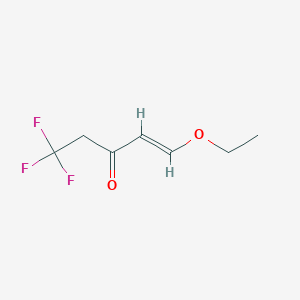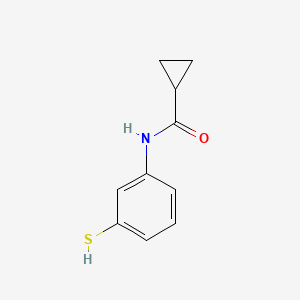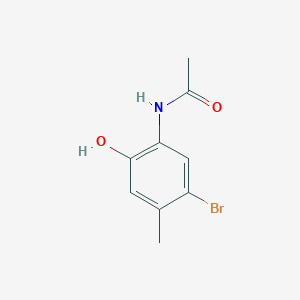
4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)- is an organic compound with the molecular formula C12H14O2 It is a derivative of pentenoic acid, characterized by the presence of a phenyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)- typically involves the esterification of 4-Pentenoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-Pentenoic acid+MethanolAcid Catalyst4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)-+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 4-Pentenoic acid, 5-phenyl-, carboxylic acid.
Reduction: 4-Pentenoic acid, 5-phenyl-, alcohol.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
Scientific Research Applications
4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 5-phenyl-, methyl ester, (4E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The phenyl group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-pentenoate: A simpler ester without the phenyl group.
4-Pentenoic acid, phenyl ester: Lacks the methyl ester group.
Pentanoic acid, 4-methyl-, methyl ester: Contains a methyl group instead of a phenyl group.
Uniqueness
4-Pentenoic acid, 5-phenyl-, methyl ester,
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl (E)-5-phenylpent-4-enoate |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-5,7-9H,6,10H2,1H3/b9-5+ |
InChI Key |
UVUIVBGAUNLGSR-WEVVVXLNSA-N |
Isomeric SMILES |
COC(=O)CC/C=C/C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)CCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid](/img/structure/B15046352.png)
![3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15046355.png)



![Ethyl 2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B15046379.png)


![tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate](/img/structure/B15046402.png)
![Ethyl 2-{1-[(2-fluorophenyl)methyl]imidazolidin-2-ylidene}acetate](/img/structure/B15046407.png)
![3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15046417.png)
